An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9)
An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring a nitrile group, a methoxy group, and a bromine atom, offers a versatile platform for molecular elaboration. The bromine atom is particularly amenable to cross-coupling reactions, while the nitrile and methoxy groups can be manipulated to introduce further diversity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-2-methoxybenzonitrile, with a focus on its application in the development of potential therapeutic agents.
Physicochemical Properties
4-Bromo-2-methoxybenzonitrile is typically a white to off-white or light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of 4-Bromo-2-methoxybenzonitrile
| Property | Value | Reference |
| CAS Number | 330793-38-9 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | White to off-white/light yellow solid | [2] |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 128.7 ± 21.8 °C | |
| Purity | ≥ 95% | [2] |
| Storage | Store at 0 - 8 °C | [2] |
Synthesis and Experimental Protocols
Illustrative Synthesis of a Substituted Bromobenzonitrile
This protocol is adapted from the synthesis of 4-bromo-2-hydroxybenzonitrile and illustrates a potential pathway.
Materials:
-
2-Methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄ or Acetonitrile)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzonitrile in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction may be initiated by light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-Bromo-2-methoxybenzonitrile by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of 4-Bromo-2-methoxybenzonitrile.
Reactivity and Applications in Drug Discovery
4-Bromo-2-methoxybenzonitrile is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-2-methoxybenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methoxybenzonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Medicinal Chemistry: A Precursor to Bioactive Molecules
Substituted benzonitriles are integral components of numerous biologically active compounds. Derivatives of 4-Bromo-2-methoxybenzonitrile can be envisioned as precursors to molecules targeting various biological pathways implicated in diseases such as cancer.
Potential as a Precursor for Androgen Receptor Antagonists
Structurally related brominated benzonitriles are used in the synthesis of androgen receptor (AR) antagonists. These drugs are crucial in the treatment of prostate cancer. The AR signaling pathway plays a critical role in the growth and survival of prostate cancer cells. Antagonists work by binding to the AR and preventing its activation by androgens, thereby inhibiting downstream gene transcription that promotes tumor growth.
Caption: The role of androgen receptor antagonists in inhibiting the AR signaling pathway.
Potential as a Scaffold for Microtubule Destabilizing Agents
Benzonitrile derivatives have also been investigated as microtubule-destabilizing agents, which are a class of anticancer drugs that interfere with the dynamics of microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. 4-Bromo-2-methoxybenzonitrile can serve as a starting point for the synthesis of compounds that bind to tubulin, the building block of microtubules, and inhibit its polymerization.
Caption: The mechanism of action of microtubule destabilizing agents in cancer cells.
Conclusion
4-Bromo-2-methoxybenzonitrile is a highly versatile and valuable chemical intermediate for organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. As demonstrated, its utility extends significantly into the realm of medicinal chemistry, providing a key scaffold for the development of potential therapeutics targeting critical biological pathways in diseases such as cancer. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, aiming to facilitate its application in further research and drug discovery endeavors.



